molecular formula C18H19F3N2O4S2 B1684121 5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 915759-45-4

5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B1684121
CAS RN: 915759-45-4
M. Wt: 448.5 g/mol
InChI Key: ITBGJNVZJBVPLJ-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .


Molecular Structure Analysis

The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .

Scientific Research Applications

Hair Growth Promotion

WAY-316606 has been identified as a promising new promoter of human hair growth . It enhances hair shaft production and hair shaft keratin expression, and inhibits spontaneous hair follicle regression (catagen) ex vivo . This compound works by inhibiting the activity of Secreted Frizzled Related Protein 1 (SFRP1), a Wnt inhibitor, thereby facilitating Wnt signalling through ligands that are already present .

Treatment of Hair Loss Disorders

The compound has potential to treat human hair loss disorders . It has been shown to enhance human hair growth ex vivo . Since it only facilitates Wnt signalling through ligands that are already present, this ‘ligand-limited’ therapeutic strategy may circumvent potential oncological risks associated with chronic Wnt over-activation .

Attenuation of Osteoclastogenesis

WAY-316606 has been found to attenuate osteoclastogenesis, a process involved in bone resorption . It suppresses the expression of osteoclast-specific genes and blocks the activation of the canonical Wnt signaling pathway . This dual effect leads to the inhibition of osteoclastogenesis and promotion of osteogenesis .

Treatment of Osteoporosis

The compound has shown potential in the treatment of osteoporosis . In a study, WAY-316606 improved osteopenia observed in an ovariectomized (OVX) mouse model, which is a common model for postmenopausal osteoporosis .

Neural Stem Cell Recruitment

WAY-316606 has been found to recruit endogenous neural stem cells (NSCs) and improve neuronal differentiation . This suggests potential applications in the treatment of neurodegenerative disorders.

Spinal Cord Injury Treatment

The compound has shown promise in the treatment of spinal cord injuries . Animal behavior studies have shown that a composite hydrogel containing WAY-316606 could significantly recover the motor function of rats after a spinal cord injury .

Future Directions

The future research directions for this compound could involve studying its potential medicinal properties, given the known uses of sulfonamides in medicine .

properties

IUPAC Name

5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGJNVZJBVPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587395
Record name 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide

CAS RN

915759-45-4
Record name 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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